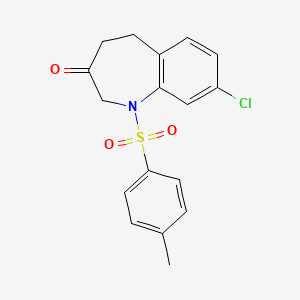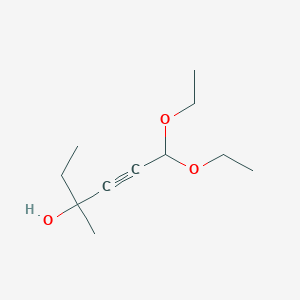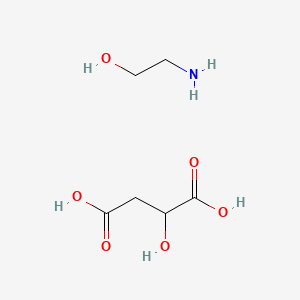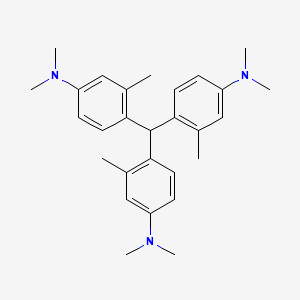
4,4',4''-Methanetriyltris(N,N,3-trimethylaniline)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’,4’'-Methanetriyltris(N,N,3-trimethylaniline) is an organic compound known for its unique structural properties and diverse applications. It is a derivative of aniline, characterized by the presence of three trimethylaniline groups attached to a central methane carbon atom. This compound is of significant interest in various fields, including organic synthesis, materials science, and industrial chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’,4’'-Methanetriyltris(N,N,3-trimethylaniline) typically involves the reaction of trimethylaniline with formaldehyde under acidic or basic conditions. The process can be summarized as follows:
Condensation Reaction: Trimethylaniline reacts with formaldehyde in the presence of an acid or base catalyst to form the intermediate compound.
Purification: The intermediate is then purified through recrystallization or chromatography to obtain the final product.
Industrial Production Methods: In industrial settings, the production of 4,4’,4’'-Methanetriyltris(N,N,3-trimethylaniline) is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions: 4,4’,4’'-Methanetriyltris(N,N,3-trimethylaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, where the trimethylaniline groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride, solvent (e.g., ethanol, tetrahydrofuran).
Substitution: Electrophiles (e.g., halogens, nitro groups), catalysts (e.g., Lewis acids).
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Functionalized trimethylaniline derivatives.
科学的研究の応用
4,4’,4’'-Methanetriyltris(N,N,3-trimethylaniline) has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and polymers, where it imparts desirable properties such as color stability and thermal resistance.
作用機序
The mechanism of action of 4,4’,4’'-Methanetriyltris(N,N,3-trimethylaniline) involves its interaction with molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It can also interact with biological macromolecules, such as proteins and nucleic acids, through non-covalent interactions, influencing their function and activity.
類似化合物との比較
4,4’,4’'-Methanetriyltris(N,N-dipropylaniline): Similar structure but with dipropylaniline groups instead of trimethylaniline.
4,4’,4’'-Methanetriyltris(N,N-dimethylaniline): Contains dimethylaniline groups, differing in the degree of methylation.
4,4’,4’'-Methanetriyltris(N,N-diphenylaniline): Features diphenylaniline groups, providing different steric and electronic properties.
Uniqueness: 4,4’,4’'-Methanetriyltris(N,N,3-trimethylaniline) is unique due to its specific trimethylaniline groups, which confer distinct electronic and steric characteristics. These properties make it particularly useful in applications requiring precise control over molecular interactions and reactivity.
特性
CAS番号 |
24619-07-6 |
|---|---|
分子式 |
C28H37N3 |
分子量 |
415.6 g/mol |
IUPAC名 |
4-[bis[4-(dimethylamino)-2-methylphenyl]methyl]-N,N,3-trimethylaniline |
InChI |
InChI=1S/C28H37N3/c1-19-16-22(29(4)5)10-13-25(19)28(26-14-11-23(30(6)7)17-20(26)2)27-15-12-24(31(8)9)18-21(27)3/h10-18,28H,1-9H3 |
InChIキー |
LYCNQAIOLGIAFA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)N(C)C)C(C2=C(C=C(C=C2)N(C)C)C)C3=C(C=C(C=C3)N(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-tert-Butyl-7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one](/img/structure/B14696699.png)
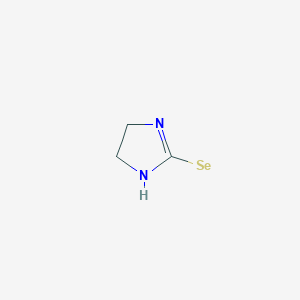
![4-Chloro-2-({(e)-[4-(dimethylamino)phenyl]methylidene}amino)phenol](/img/structure/B14696718.png)
![3-[(Naphthalen-2-yl)selanyl]propanoic acid](/img/structure/B14696723.png)

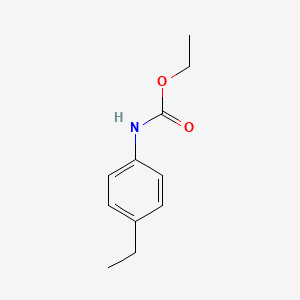
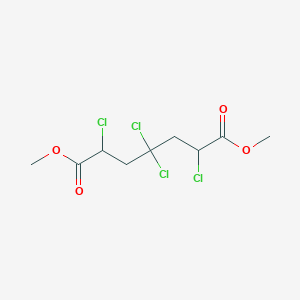

![ethyl N-[4-[4-(ethoxycarbonylamino)phenyl]sulfonylphenyl]carbamate](/img/structure/B14696749.png)
